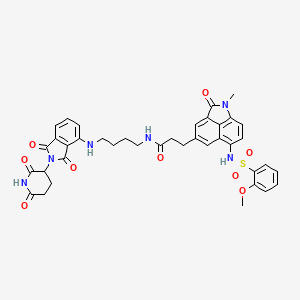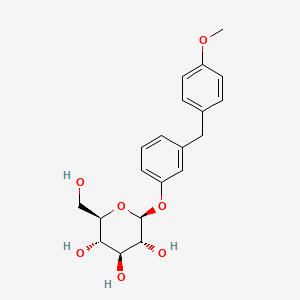
Angiogenesis agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as an activator of the hypoxia-inducible factor 1-alpha pathway and shows potential in diabetic hind limb ischemia research . This compound plays a significant role in promoting angiogenesis, the process of forming new blood vessels from pre-existing ones, which is crucial for various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Agent 1 involves the derivation of glycoside analogues from salidroside. The specific synthetic routes and reaction conditions are not extensively documented in the available literature. the general approach involves glycosylation reactions where salidroside is modified to produce the desired glycoside analogue.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. Typically, large-scale production of such compounds would involve optimizing the synthetic routes for higher yields and purity, using advanced techniques like chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: Angiogenesis Agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycoside analogues, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Angiogenesis Agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycoside analogues and their chemical properties.
Biology: Investigated for its role in promoting angiogenesis and its effects on endothelial cells.
Medicine: Explored for its potential in treating conditions like diabetic hind limb ischemia by promoting blood vessel formation.
Mechanism of Action
Angiogenesis Agent 1 exerts its effects by activating the hypoxia-inducible factor 1-alpha pathway . This pathway plays a crucial role in cellular responses to low oxygen levels (hypoxia). The activation of hypoxia-inducible factor 1-alpha leads to the transcription of various genes involved in angiogenesis, promoting the formation of new blood vessels. The molecular targets and pathways involved include the interaction with hypoxia-inducible factor 1-alpha and its downstream signaling molecules.
Comparison with Similar Compounds
- Vascular Endothelial Growth Factor (VEGF)
- Angiopoietin-1 (Ang-1)
- Fibroblast Growth Factor (FGF)
Properties
Molecular Formula |
C20H24O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[3-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H24O7/c1-25-14-7-5-12(6-8-14)9-13-3-2-4-15(10-13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-8,10,16-24H,9,11H2,1H3/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
UUJGQDYRNYTUFA-OUUBHVDSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


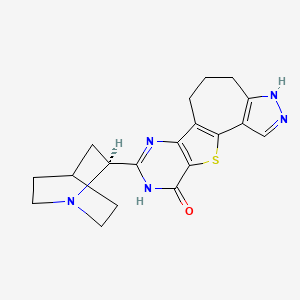
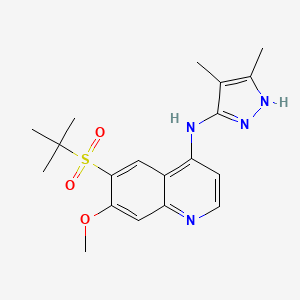
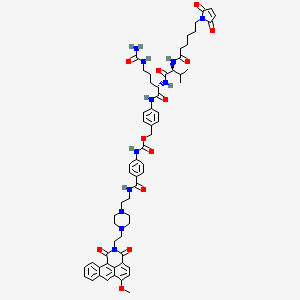


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
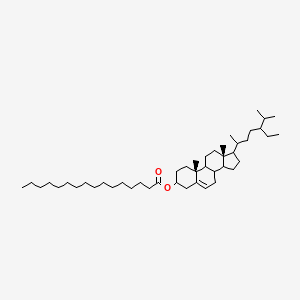
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)

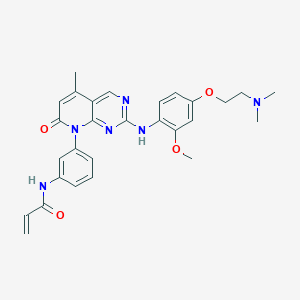
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)

